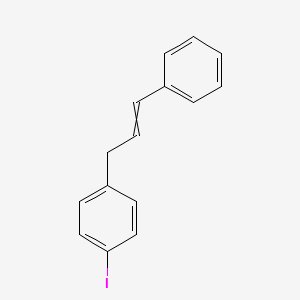

1-Iodo-4-(3-phenylprop-2-en-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62056-33-1 |

|---|---|

Molecular Formula |

C15H13I |

Molecular Weight |

320.17 g/mol |

IUPAC Name |

1-iodo-4-(3-phenylprop-2-enyl)benzene |

InChI |

InChI=1S/C15H13I/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12H,8H2 |

InChI Key |

XLSMKGFTQWWHOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)I |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of complex molecules like 1-Iodo-4-(3-phenylprop-2-en-1-yl)benzene.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For the target molecule, COSY would reveal correlations between the adjacent protons in the cinnamyl fragment: the allylic protons (-CH₂-) would show cross-peaks with the adjacent vinylic proton (-CH=), which in turn would show a correlation to the other vinylic proton (=CH-Ph). This establishes the connectivity of the entire prop-2-en-1-yl chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to their attached carbons, providing one-bond ¹H-¹³C correlations. sdsu.eduscience.gov This technique would be used to unambiguously assign the ¹³C signals for each protonated carbon in the molecule, such as the allylic CH₂, the two vinylic CH groups, and all the CH groups of the two benzene (B151609) rings.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range (typically two- or three-bond) correlations between protons and carbons. youtube.com For instance, the allylic protons on the carbon attached to the iodinated ring would show correlations to the quaternary C-I carbon and the ortho carbons of that ring. Similarly, the vinylic proton nearest the unsubstituted phenyl ring would show correlations to the carbons of that ring. These long-range correlations confirm the connection points between the phenyl rings and the propenyl linker. science.govyoutube.com

The combination of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound.

| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | Identifies proton-proton coupling networks | Allylic CH₂ ↔ Vinylic CH; Vinylic CH ↔ Vinylic CH |

| HSQC/HMQC | ¹H ↔ ¹³C (¹J) | Assigns carbons directly bonded to protons | Correlations for each CH and CH₂ group |

| HMBC | ¹H ↔ ¹³C (²J, ³J) | Connects molecular fragments across non-protonated carbons | Allylic CH₂ ↔ Carbons of iodo-phenyl ring; Vinylic CH ↔ Carbons of phenyl ring |

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. Because NMR signal intensity is directly proportional to the number of nuclei, qNMR allows for precise and accurate quantification. magritek.com

In the context of this compound, qNMR can be employed to monitor its synthesis in real-time. By introducing a known amount of an internal standard into the reaction mixture, the consumption of reactants and the formation of the product can be tracked over time. magritek.com This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time. Furthermore, after synthesis and purification, qNMR can be used to determine the absolute purity of the final compound, a critical parameter for any subsequent research or application.

For highly precise structural analysis or to probe reaction mechanisms, isotopic labeling studies can be performed. Specific atoms in this compound can be replaced with their stable isotopes (e.g., ¹³C or ²H). The resulting changes in the NMR or other spectroscopic signals can be used to trace metabolic pathways or elucidate complex reaction mechanisms.

Molecular Rotational Resonance (MRR) spectroscopy is an emerging gas-phase technique that provides exceptionally accurate information about molecular structure. nih.gov It measures the rotational transitions of a molecule, which are exquisitely sensitive to its mass distribution and therefore its precise 3D structure. MRR can unambiguously distinguish between isomers (regioisomers, stereoisomers) and even isotopologs (molecules differing only in isotopic composition) without the need for chromatographic separation. nih.gov Applying MRR to an isotopically labeled variant of this compound would yield highly precise bond lengths and angles, offering a definitive structural characterization in the gas phase. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net These techniques are complementary and essential for confirming the presence of key structural motifs in this compound.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key expected absorptions for the target compound include C-H stretching from the aromatic rings (above 3000 cm⁻¹), C=C stretching from the aromatic rings and the alkene bond (typically in the 1600-1450 cm⁻¹ region), and C-H bending vibrations. nih.gov The C-I bond stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and is an excellent complementary technique to FT-IR. researchgate.net The symmetric vibrations of the benzene rings and the C=C double bond of the propenyl chain would be expected to produce strong signals in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium / Strong |

| Alkene C-H | Stretching | 3080 - 3020 | Medium / Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong / Strong |

| Alkene C=C | Stretching | ~1650 | Variable / Strong |

| C-I | Stretching | 600 - 500 | Strong / Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion [M]⁺, allowing for the confirmation of its elemental formula (C₁₅H₁₃I).

Electron Ionization (EI) is a common technique that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this molecule would likely include:

Loss of Iodine: Cleavage of the weak C-I bond to lose an iodine radical (•I, 127 Da), resulting in a prominent [M-127]⁺ peak.

Benzylic/Allylic Cleavage: Fragmentation at the bond between the allylic carbon and the iodo-phenyl ring is expected. Cleavage could also occur to form a resonance-stabilized tropylium (B1234903) ion (m/z 91), a common fragment for compounds containing a benzyl (B1604629) group. youtube.com

Propenyl Chain Fragmentation: Various cleavages along the three-carbon chain would lead to smaller fragment ions.

Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. docbrown.infonih.gov

X-ray Diffraction (XRD) for Single-Crystal Structure Determination of Intermediates and Derivatives

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. mdpi.com If a suitable single crystal of this compound or one of its synthetic intermediates or derivatives can be grown, XRD analysis would provide definitive proof of its structure.

This technique yields precise data on bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals information about the packing of molecules in the crystal lattice and identifies any significant intermolecular interactions, such as π-π stacking between the phenyl rings or halogen bonding involving the iodine atom (e.g., C-I···π interactions). nih.govnih.gov Such structural details are invaluable for understanding the material's physical properties and for rational drug design or materials science applications.

Applications and Future Research Directions

1-Iodo-4-(3-phenylprop-2-en-1-yl)benzene as a Versatile Synthetic Building Block in Complex Molecular Architectures

The true synthetic potential of this compound lies in its capacity to serve as a linchpin in the assembly of complex molecular architectures. The presence of the aryl iodide moiety, a highly effective functional group in cross-coupling reactions, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity opens up a plethora of possibilities for constructing elaborate and functionally diverse molecules.

The aryl iodide group is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions enable the connection of the 4-(3-phenylprop-2-en-1-yl)phenyl unit to a wide range of other molecular fragments.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C | Biaryls, polyaryls, conjugated systems |

| Heck-Mizoroki Reaction | Alkenes | C-C | Substituted alkenes, stilbenes |

| Sonogashira Coupling | Terminal alkynes | C-C | Aryl alkynes, enynes |

| Buchwald-Hartwig Amination | Amines | C-N | Aryl amines, anilines |

| Stille Coupling | Organotin compounds | C-C | Biaryls, vinylarenes |

| Negishi Coupling | Organozinc compounds | C-C | Biaryls, alkylarenes |

The stilbene-like core of this compound makes it an attractive precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs). Through intramolecular Heck reactions or other cyclization strategies, the phenylpropene side chain can be induced to form new rings, leading to the creation of complex, fused aromatic systems. These PAHs are of interest for their unique electronic and photophysical properties.

Exploration of Novel Transformations and Derivatizations

Beyond its utility in established cross-coupling methodologies, this compound presents opportunities for the exploration of novel chemical transformations. The interplay between the aryl iodide and the alkene functionalities can lead to unique and valuable derivatizations.

One area of potential exploration is the use of iodine-promoted oxidative cross-coupling reactions. These reactions, often proceeding via C-H activation, could enable the coupling of the phenylpropene unit with other molecules in innovative ways, potentially leading to the synthesis of complex heterocyclic systems. For instance, an iodine-promoted reaction could facilitate the formation of a new carbon-carbon bond at a position ortho to the iodine, followed by a subsequent cyclization involving the alkene.

The alkene double bond itself is a site for a variety of chemical transformations. These include, but are not limited to:

Epoxidation: Formation of an epoxide ring, which can be further functionalized.

Dihydroxylation: Addition of two hydroxyl groups across the double bond.

Cycloaddition Reactions: Participation in [4+2] or [2+2] cycloadditions to form new cyclic structures.

Metathesis: Reaction with other alkenes to form new carbon-carbon double bonds.

These transformations would yield a diverse array of derivatives with potentially interesting biological or material properties.

Development of Analogues with Tunable Reactivity and Selectivity for Advanced Organic Synthesis

The reactivity and selectivity of this compound can be finely tuned through the synthesis of its analogues. By introducing various substituent groups onto the phenyl rings, it is possible to modulate the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

The electronic nature of the substituents can have a profound effect on the reactivity of the aryl iodide in cross-coupling reactions. Electron-donating groups will generally increase the electron density on the aryl iodide, making it more susceptible to oxidative addition to a palladium(0) catalyst. Conversely, electron-withdrawing groups will decrease the electron density, potentially slowing down the reaction.

Table 2: Predicted Effects of Substituents on the Reactivity of this compound Analogues

| Substituent Type | Example Substituents | Effect on Aryl Iodide Reactivity | Effect on Alkene Reactivity |

| Electron-Donating | -OCH₃, -CH₃, -N(CH₃)₂ | Increased reactivity in oxidative addition | Increased nucleophilicity |

| Electron-Withdrawing | -NO₂, -CN, -CF₃, -C(O)CH₃ | Decreased reactivity in oxidative addition | Decreased nucleophilicity |

| Halogens | -F, -Cl, -Br | Inductive withdrawal, resonance donation | Modestly decreased nucleophilicity |

By strategically placing substituents, it is also possible to influence the regioselectivity of reactions involving the alkene and to introduce new functional handles for further derivatization. This ability to create a library of analogues with tailored properties is crucial for applications in medicinal chemistry and materials science, where precise control over molecular structure and function is paramount.

Integration into Materials Science and Polymer Chemistry Applications

The unique combination of a polymerizable alkene and a reactive aryl iodide makes this compound a promising candidate for applications in materials science and polymer chemistry. The molecule can potentially be used as a monomer in various polymerization reactions to create novel polymers with interesting properties.

For example, the alkene functionality could be utilized in addition polymerization or ring-opening metathesis polymerization (ROMP) to produce polymers with a poly(phenylpropene) backbone. The pendant iodo-phenyl groups along the polymer chain would then be available for post-polymerization modification via the cross-coupling reactions described earlier. This approach would allow for the synthesis of a wide range of functional polymers with tailored properties.

Furthermore, the stilbene-like structure of the molecule suggests potential applications in the development of organic electronic materials. Stilbene derivatives are known to exhibit interesting photophysical properties, including fluorescence and photoisomerization. By incorporating this compound into conjugated polymers or as a component in organic light-emitting diodes (OLEDs), it may be possible to create new materials with desirable optoelectronic characteristics.

Advancements in Sustainable Synthesis Protocols for Aryl Iodide-Alkene Conjugates

The development of sustainable and environmentally friendly methods for the synthesis of this compound and its analogues is a critical area for future research. Traditional methods for the synthesis of aryl iodides often involve harsh reagents and produce significant amounts of waste.

Future research in this area should focus on the development of "green" synthetic protocols. This could include:

Catalytic C-H Iodination: Direct iodination of the C-H bond of the parent phenylpropene molecule using a catalyst and a mild iodine source. This would be a more atom-economical approach than traditional methods that require the pre-functionalization of the aromatic ring.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Energy-Efficient Reaction Conditions: Employing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Development of Recyclable Catalysts: Designing catalysts that can be easily recovered and reused, thereby reducing waste and cost.

By embracing the principles of green chemistry, the synthesis of this compound and other valuable aryl iodide-alkene conjugates can be made more sustainable and economically viable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.